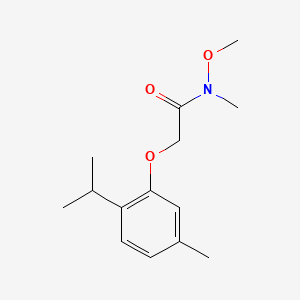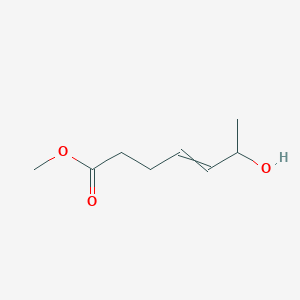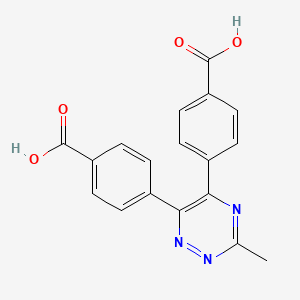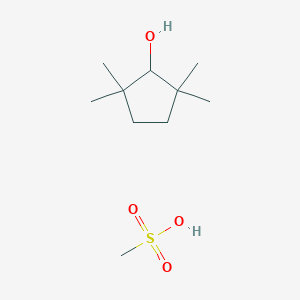
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, diethylphenyl, and a methylbenzenesulfonamide moiety, combined with sulfuric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonamide followed by the introduction of the 4-amino-2,6-diethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent quality. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the diethyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Numéro CAS |
108451-28-1 |
|---|---|
Formule moléculaire |
C17H24N2O6S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H22N2O2S.H2O4S/c1-4-13-10-15(18)11-14(5-2)17(13)19-22(20,21)16-8-6-12(3)7-9-16;1-5(2,3)4/h6-11,19H,4-5,18H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
FDCIDKMEXFULOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)CC)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
